2,4-D-tetradecylammonium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-D-tetradecylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with tetradecylamine in a 1:1 molar ratio . The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent such as ethanol or benzene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-D-tetradecylammonium undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acid derivatives .
Scientific Research Applications
2,4-D-tetradecylammonium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of phenoxy herbicides in various chemical reactions.
Biology: The compound is used to investigate the effects of herbicides on plant growth and development.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-D-tetradecylammonium involves its absorption through the roots and leaves of plants. Once absorbed, it increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue . This results in the death of the targeted weeds .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D-tetradecylammonium, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid - isopropylamine: Another salt form of 2,4-D used for similar applications.
2,4-Dichlorophenoxyacetic acid - dimethylamine: A commonly used amine salt of 2,4-D.
Uniqueness: this compound is unique due to its specific combination of 2,4-dichlorophenoxyacetic acid and tetradecylamine, which provides distinct properties and efficacy in controlling broad-leaved weeds .
Properties
CAS No. |
28685-18-9 |
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Molecular Formula |
C22H37Cl2NO3 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-15H2,1H3;1-3H,4H2,(H,11,12) |
InChI Key |
DLDBIAPNKRBPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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